molecular formula C9H7ClN2O B1601111 2-Chloro-4-methoxyquinazoline CAS No. 77767-98-7

2-Chloro-4-methoxyquinazoline

Cat. No. B1601111
CAS RN: 77767-98-7
M. Wt: 194.62 g/mol
InChI Key: CIAADIPJOLLZFK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyquinazoline, also known as CMQ, is a synthetic quinazoline compound that has been used in scientific research for a number of applications.

Scientific Research Applications

Anticancer Agents

2-Chloro-4-methoxyquinazoline serves as a key intermediate in the synthesis of novel anticancer agents, particularly those with 4-anilinoquinazoline scaffolds. These compounds have shown promising results in vitro for their potential to inhibit tumor growth and induce apoptosis .

Analgesic and Anti-Inflammatory Agents

The quinazoline derivatives, including 2-Chloro-4-methoxyquinazoline, are known for their analgesic and anti-inflammatory properties. They play a significant role in the development of new medications that can alleviate pain and reduce inflammation, contributing to the field of pain management and autoimmune disorders .

Antitumor Clinical Use

Several quinazoline derivatives are approved for clinical use as antitumor agents. These include well-known drugs such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. 2-Chloro-4-methoxyquinazoline may be utilized in the synthesis or improvement of such drugs .

Hedgehog Pathway Antagonists

In the realm of developmental biology and cancer research, 2-Chloro-4-methoxyquinazoline derivatives have been identified as hedgehog pathway antagonists. This pathway is crucial in embryonic development, and its dysregulation is implicated in various cancers .

Immune-Cell Function Inhibition

Quinazoline derivatives have been found to inhibit a wide spectrum of immune-cell functions, including those of neutrophils, basophils, mast cells, monocytes, plasmacytoid, and dendritic cells. This makes 2-Chloro-4-methoxyquinazoline a candidate for research in treating diseases like Sjogren’s syndrome and APDS/PASLI .

Synthesis of Biologically Active Compounds

2-Chloro-4-methoxyquinazoline is a versatile building block in the synthesis of a wide range of biologically active compounds. Its derivatives are used in creating various pharmacologically active molecules, which can lead to the discovery of new therapeutic agents .

properties

IUPAC Name

2-chloro-4-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAADIPJOLLZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506821
Record name 2-Chloro-4-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxyquinazoline

CAS RN

77767-98-7
Record name 2-Chloro-4-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methoxyquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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